1-(o-Tolyl)biguanide
Overview
Description
Synthesis Analysis
The synthesis of 1-(o-Tolyl)biguanide and related compounds involves several routes. One method reported is the reaction of hydrazide derivatives with dicyandiamide in acidic medium to synthesize 1-arylamidebiguanide hydrochloride salts, which showcases the versatility in the chemical synthesis of biguanide derivatives (Basyouni et al., 2017).
Molecular Structure Analysis
The molecular structure of 1-(o-Tolyl)biguanide has been elucidated through various spectroscopic techniques. Single-crystal X-ray diffraction has been used to determine the structure of 1-(o-tolyl)biguanidium chloride, revealing a layered arrangement facilitated by hydrogen bonds and hydrophobic interactions, demonstrating the compound's complex molecular geometry (Kaabi et al., 2020).
Chemical Reactions and Properties
1-(o-Tolyl)biguanide participates in various chemical reactions due to its functional groups. For example, reactions of secondary silanes with biguanide bases have been explored, leading to the synthesis of oligomeric 1,4-bis(silyl)biguanides, showcasing its reactivity and potential in creating complex molecules (Shankar et al., 2001).
Physical Properties Analysis
The physical properties of 1-(o-Tolyl)biguanide, such as its solubility, melting point, and crystal structure, are crucial for its application in various fields. Detailed studies on its physical properties are essential for understanding how this compound behaves under different conditions and how it can be manipulated for specific uses. However, specific studies on the physical properties of 1-(o-Tolyl)biguanide itself are scarce, highlighting an area for future research.
Chemical Properties Analysis
The chemical properties of 1-(o-Tolyl)biguanide, including its acidity, basicity, and reactivity towards different chemical agents, are determined by its molecular structure. The presence of the biguanide moiety suggests a potential for complexation with metals and participation in hydrogen bonding, which is significant for its applications in chemistry and materials science. A deeper understanding of its chemical properties can be gained from studies focusing on biguanide derivatives (Grytsai, Ronco, & Benhida, 2021).
Scientific Research Applications
1. Molecular Structure and Spectral Studies
1-(o-Tolyl)biguanide (OTB) has been analyzed for its molecular structure using theoretical approaches like B3LYP using 6-311++G(d,p) basis set level of theory. Studies have focused on the optimized geometric bond lengths, bond angles, dihedral angles, and vibrational spectra, including FT-IR and FT-Raman, of OTB. These analyses are crucial for understanding the molecular characteristics and the effects of charge delocalization leading to Y-aromaticity in OTB (Beaula et al., 2017).
2. Structural and Electronic Properties
The structural and electronic aspects of biguanides, which include OTB, have been explored in detail. X-ray crystal structure analysis and spectroscopic studies like UV, 1 H, and 15 N NMR confirm that biguanides exist in specific tautomeric forms. Understanding these forms is essential for accurate representation and further studies on biguanides (Kathuria et al., 2018).
3. Antimicrobial and Antibacterial Properties
Research on OTB and other polyether biguanides has revealed their potential as antimicrobial agents. A study synthesized polyether biguanide compounds by reacting polyetheramine with o-tolylbiguanide and evaluated their antimicrobial performance against E. coli and S. aureus. This study highlights the potential of these compounds in developing new antibacterial agents (Li et al., 2021).
4. Coordination Chemistry and Metal Complexes
OTB has been studied in the context of coordination chemistry. Theoretical studies have been conducted to determine the favorable coordination sites among the nitrogen and chlorine atoms in N-chlorosubstituted derivatives of N-deprotonated tautomeric biguanide, including OTB. Such studies are critical for understanding how these ligands interact with metals like zinc, potentially influencing their therapeutic properties (François et al., 2020).
5. Synthesis and Characterization of Copper Complexes
The synthesis and characterization of copper complexes with 1-(o-tolyl)biguanide and a-ketoglutaric acid have been explored. These complexes have demonstrated potential therapeutic applications due to their antitumor, antifungal, and antimicrobial activities (Mihalache et al., 2019).
properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-methylphenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZCAOHYQSOZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4751-99-9 (mono-hydrochloride) | |
Record name | 2-Tolylbiguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3042051 | |
Record name | 1-(o-Tolyl)biguanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(o-Tolyl)biguanide | |
CAS RN |
93-69-6 | |
Record name | o-Tolylbiguanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Tolylbiguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Tolylbiguanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164906 | |
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Record name | o-Tolylbiguanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Imidodicarbonimidic diamide, N-(2-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1-(o-Tolyl)biguanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-o-tolylbiguanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.063 | |
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Record name | O-TOLYL BIGUANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T9Z06LCV4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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